![molecular formula C15H15N5O3 B2574093 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide CAS No. 2034425-31-3](/img/structure/B2574093.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide” is a complex organic molecule. It contains an indolizine group, which is a bicyclic structure consisting of a fused pyridine and pyrrole ring. It also contains a 1,3,5-triazine group, which is a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms . The triazine ring is substituted with two methoxy groups and a methyl group attached to an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indolizine and triazine rings, followed by various substitution reactions to introduce the methoxy, methyl, and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The indolizine and triazine rings would contribute to the rigidity of the molecule, while the methoxy and amide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in acid-base reactions, the methoxy groups could undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (like the amide and methoxy groups) could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored the use of this compound as a coupling reagent in solution-phase peptide synthesis. Although it failed to activate the carboxyl group during peptide bond formation, it yielded N-triazinyl amino acid derivatives as a major product. Notably, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) showed promising results in this context .
- Application : The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), derived from CDMT, has found applications in amidation and esterification reactions. It serves as a cross-linking agent for carboxymethyl cellulose films used in food packaging .
- Application : Researchers have used 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides (prepared from free saccharides without protecting hydroxy groups) to stereoselectively convert them into 1,2-cis-glycosides using a catalytic amount of metal catalyst. This method avoids the need for protecting groups and simplifies glycoside synthesis .
- Application : CDMT has been employed as an efficient reagent for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions .
- Application : The triazine compound has been investigated for its role in phosphonylation reactions .
- Application : While not directly studied, compounds with similar structures have been explored in biomedical research. Investigating the potential of this compound in drug delivery, imaging, or disease treatment could be an exciting avenue .
Solution Peptide Synthesis
Amidation and Esterification
Glycoside Synthesis
One-Pot Synthesis of 2-Azetidinones
Phosphonylation Methodology
Biomedical Research
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)10-7-11-5-3-4-6-20(11)9-10/h3-7,9H,8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVWNUDZRWJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.